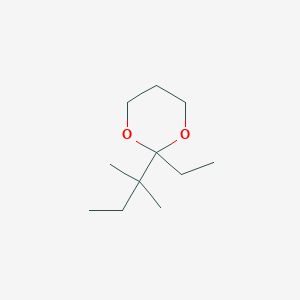
2-Ethyl-2-(2-methylbutan-2-yl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-(2-methylbutan-2-yl)-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by its unique structure, which includes an ethyl group and a 2-methylbutan-2-yl group attached to the dioxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(2-methylbutan-2-yl)-1,3-dioxane typically involves the cyclization of appropriate diols or hydroxy ethers. One common method is the acid-catalyzed cyclization of 2-ethyl-2-(2-methylbutan-2-yl)-1,3-propanediol. The reaction is carried out under acidic conditions, often using sulfuric acid or p-toluenesulfonic acid as the catalyst. The reaction mixture is heated to promote cyclization, leading to the formation of the dioxane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-(2-methylbutan-2-yl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or ethers.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace one of the substituents on the dioxane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH₃, RNH₂)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, ethers
Substitution: Halogenated compounds, amines
Scientific Research Applications
2-Ethyl-2-(2-methylbutan-2-yl)-1,3-dioxane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(2-methylbutan-2-yl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: A simpler dioxane compound with a similar ring structure but lacking the ethyl and 2-methylbutan-2-yl groups.
2-Methyl-2-butene: An alkene with a similar 2-methylbutan-2-yl group but lacking the dioxane ring.
Cyclohexane: A cyclic hydrocarbon with a similar six-membered ring structure but lacking the oxygen atoms.
Uniqueness
2-Ethyl-2-(2-methylbutan-2-yl)-1,3-dioxane is unique due to its specific combination of functional groups and ring structure. This uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The presence of both an ethyl group and a 2-methylbutan-2-yl group on the dioxane ring enhances its reactivity and potential for forming diverse chemical derivatives.
Properties
CAS No. |
62674-09-3 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-ethyl-2-(2-methylbutan-2-yl)-1,3-dioxane |
InChI |
InChI=1S/C11H22O2/c1-5-10(3,4)11(6-2)12-8-7-9-13-11/h5-9H2,1-4H3 |
InChI Key |
OCPDIKRGQAUBMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCCCO1)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


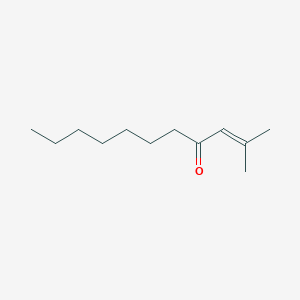
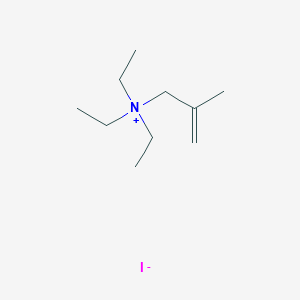
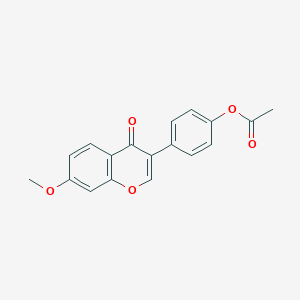
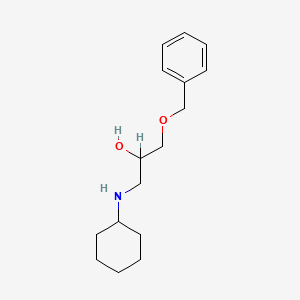
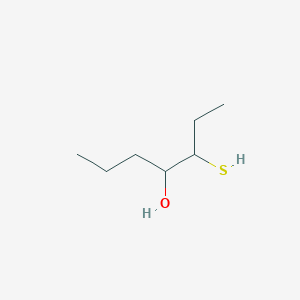
![1-Methyl-5-oxo-4-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14516395.png)
![6-Oxo-5-[2-(4-sulfamoylphenyl)hydrazinylidene]-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516414.png)
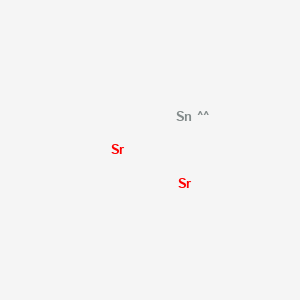
![5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate](/img/structure/B14516428.png)

![4-[(2-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14516437.png)
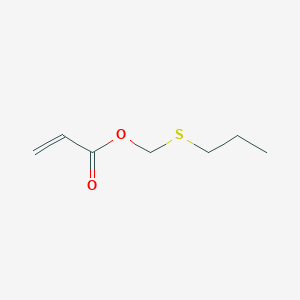
![3-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14516448.png)
![1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine](/img/structure/B14516455.png)
